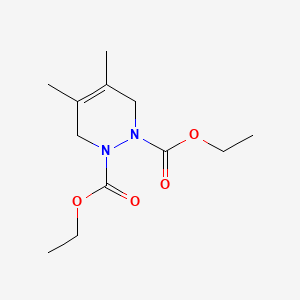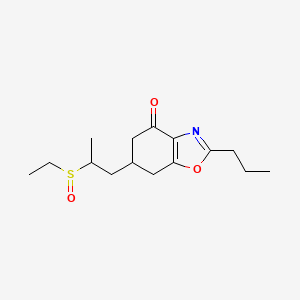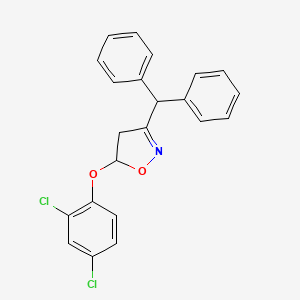![molecular formula C23H31N5O6Si B12894850 N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine CAS No. 72409-43-9](/img/structure/B12894850.png)
N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-2’-O-[tert-butyl(dimethyl)silyl]guanosine is a modified nucleoside derivative. It is a guanosine molecule that has been chemically altered by the addition of a benzoyl group at the nitrogen atom and a tert-butyl(dimethyl)silyl group at the 2’-oxygen atom. These modifications are often used to protect the nucleoside during chemical reactions, making it a valuable intermediate in the synthesis of various nucleic acid derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-O-[tert-butyl(dimethyl)silyl]guanosine typically involves multiple steps. The starting material is usually guanosine, which undergoes benzoylation to introduce the benzoyl group. This is followed by silylation to add the tert-butyl(dimethyl)silyl group. The benzoylation can be achieved using benzoyl chloride in the presence of a base such as pyridine. The silylation is often carried out using tert-butyl(dimethyl)silyl chloride in the presence of a catalyst like imidazole .
Industrial Production Methods
Industrial production of N-Benzoyl-2’-O-[tert-butyl(dimethyl)silyl]guanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of automated reactors and purification systems helps in scaling up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-2’-O-[tert-butyl(dimethyl)silyl]guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or silyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the guanosine moiety.
Reduction: Reduced forms of the benzoyl or silyl groups.
Substitution: Substituted derivatives where the benzoyl or silyl groups are replaced by nucleophiles.
Aplicaciones Científicas De Investigación
N-Benzoyl-2’-O-[tert-butyl(dimethyl)silyl]guanosine has several applications in scientific research:
Chemistry: Used as a protected intermediate in the synthesis of nucleic acid derivatives.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of modified nucleotides for various biotechnological applications.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzoyl-2’-O-[tert-butyl(dimethyl)silyl]adenosine
- N-Benzoyl-2’-O-[tert-butyl(dimethyl)silyl]cytidine
- N-Benzoyl-2’-O-[tert-butyl(dimethyl)silyl]uridine
Uniqueness
N-Benzoyl-2’-O-[tert-butyl(dimethyl)silyl]guanosine is unique due to its specific modifications, which provide distinct protective properties. The combination of benzoyl and tert-butyl(dimethyl)silyl groups offers enhanced stability and selectivity during chemical reactions, making it particularly valuable in the synthesis of guanosine derivatives .
Propiedades
| 72409-43-9 | |
Fórmula molecular |
C23H31N5O6Si |
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide |
InChI |
InChI=1S/C23H31N5O6Si/c1-23(2,3)35(4,5)34-17-16(30)14(11-29)33-21(17)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-9-7-6-8-10-13/h6-10,12,14,16-17,21,29-30H,11H2,1-5H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1 |
Clave InChI |
OUGGECUWZOKVIQ-VGKBRBPRSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B12894781.png)

![3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894786.png)


![2'-O-[tert-Butyl(dimethyl)silyl]-3'-deoxyadenosine](/img/structure/B12894803.png)



